2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one
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Overview
Description
2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, an oxadiazole ring, a pyrrole ring, and a benzoxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one typically involves multiple steps, starting with the preparation of the individual building blocks. The fluorophenyl oxadiazole can be synthesized via a cyclization reaction involving a hydrazide and a nitrile oxide. The pyrrole ring can be introduced through a condensation reaction with an appropriate aldehyde and amine. Finally, the benzoxazine ring is formed through a cyclization reaction involving an amine and a phenol derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or alkane. Substitution reactions could introduce new functional groups such as halides, amines, or ethers.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one depends on its specific application. In a biological context, the compound may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. For example, the compound might inhibit an enzyme involved in inflammation or bind to a receptor that regulates cell growth.
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound also contains a fluorophenyl group and has been studied for its biological activities.
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, featuring a fluorophenyl group.
4-Chloromethcathinone: A stimulant drug of the cathinone class, structurally similar due to the presence of a halogenated phenyl group.
Uniqueness
What sets 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. The presence of the oxadiazole and benzoxazine rings, in particular, may enhance its stability and reactivity compared to other similar compounds.
Biological Activity
The compound 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by several functional groups including a fluorophenyl moiety, an oxadiazole ring, and a pyrrole ring. The molecular formula is C21H17FN4O3 with a molecular weight of approximately 392.4 g/mol. The IUPAC name reflects its intricate structure which can influence its biological interactions.
Property | Value |
---|---|
Molecular Formula | C21H17FN4O3 |
Molecular Weight | 392.4 g/mol |
IUPAC Name | This compound |
InChI Key | XLWIQNPOSSWVPH-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The oxadiazole and pyrrole rings facilitate hydrogen bonding and π–π stacking interactions with proteins and enzymes. These interactions can modulate enzymatic activity or receptor binding, leading to various pharmacological effects.
Biological Activities
Research has indicated several potential biological activities for this compound:
Antimicrobial Activity
Studies have shown that derivatives of oxadiazoles exhibit significant antibacterial properties. For instance, compounds similar to the one have demonstrated effectiveness against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. A study highlighted that specific substitutions on the oxadiazole ring enhanced antimicrobial efficacy, achieving minimum inhibitory concentrations (MIC) as low as 2 µg/mL against resistant strains like Acinetobacter baumannii .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Research into related oxadiazole derivatives has revealed their ability to induce apoptosis in cancer cells through the modulation of cell cycle regulators and pro-apoptotic factors .
Neuropharmacological Effects
Preliminary investigations suggest that compounds with similar structures may have neuropharmacological effects. They have been evaluated for their affinities towards dopamine receptors (D2) and serotonin receptors (5HT), indicating potential use in treating conditions like schizophrenia or depression .
Case Studies
Several case studies highlight the biological activities of similar compounds:
- Antimicrobial Efficacy : A study investigating the structure–activity relationship (SAR) of pyrrole-ligated oxadiazoles found that specific substituents significantly enhanced antibacterial activity against resistant bacterial strains .
- Anticancer Activity : Another investigation into oxadiazole derivatives noted their effectiveness in inhibiting tumor growth in vitro by targeting specific signaling pathways involved in cell proliferation .
- Neuropharmacological Assessment : Research on oxadiazole derivatives indicated promising results in modulating neurotransmitter systems, suggesting potential applications in neuropsychiatric disorders .
Properties
IUPAC Name |
2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-1-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O3/c1-15-4-9-20-19(13-15)28(11-12-30-20)21(29)14-27-10-2-3-18(27)23-25-22(26-31-23)16-5-7-17(24)8-6-16/h2-10,13H,11-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYNSPVEBVUDCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCN2C(=O)CN3C=CC=C3C4=NC(=NO4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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